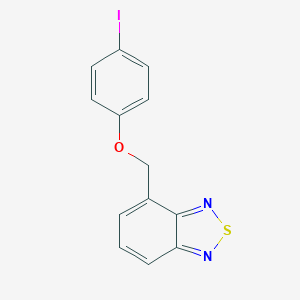![molecular formula C17H16BrNO3 B299534 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain receptors in the brain, which are involved in the regulation of pain and temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide have been extensively studied. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to have potential applications in the treatment of various diseases, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide. One potential direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and safety in greater detail. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy. Overall, the potential applications of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in scientific research are vast, and further studies are needed to fully understand its potential.
Conclusion
In conclusion, 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has shown significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has potential applications in the treatment of various diseases and could be a valuable tool in scientific research. Further studies are needed to fully understand its potential and to determine the optimal dosage and administration for maximum efficacy.
Métodos De Síntesis
The synthesis of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the reaction of 4-bromo-N-phenylbenzamide with 1,3-dioxane-2-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H16BrNO3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16BrNO3/c18-14-7-5-12(6-8-14)16(20)19-15-4-1-3-13(11-15)17-21-9-2-10-22-17/h1,3-8,11,17H,2,9-10H2,(H,19,20) |
Clave InChI |
SRISJYINKXEKSY-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)


![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)